molecular formula C24H17ClFN3O B11980438 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-N-(4-fluorophenyl)acrylamide

3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-N-(4-fluorophenyl)acrylamide

Katalognummer: B11980438
Molekulargewicht: 417.9 g/mol
InChI-Schlüssel: DUIOGTNZNLXUMC-OVCLIPMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-N-(4-fluorophenyl)acrylamide is a complex organic compound that features a pyrazole ring substituted with chlorophenyl and phenyl groups, and an acrylamide moiety substituted with a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-N-(4-fluorophenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring. For instance, phenylhydrazine can react with 1-phenyl-1,3-butanedione under acidic conditions to yield 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole.

    Substitution Reaction: The pyrazole derivative is then subjected to a substitution reaction with 4-chlorobenzaldehyde to introduce the chlorophenyl group.

    Acrylamide Formation: The final step involves the reaction of the substituted pyrazole with 4-fluorophenylacryloyl chloride in the presence of a base like triethylamine to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-N-(4-fluorophenyl)acrylamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Wirkmechanismus

The mechanism by which 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-N-(4-fluorophenyl)acrylamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • (1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol

Uniqueness

Compared to similar compounds, 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-N-(4-fluorophenyl)acrylamide stands out due to its acrylamide moiety, which provides additional sites for chemical modification and potential biological activity. This structural feature allows for a broader range of applications and interactions with biological targets.

Eigenschaften

Molekularformel

C24H17ClFN3O

Molekulargewicht

417.9 g/mol

IUPAC-Name

(E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C24H17ClFN3O/c25-19-9-6-17(7-10-19)24-18(16-29(28-24)22-4-2-1-3-5-22)8-15-23(30)27-21-13-11-20(26)12-14-21/h1-16H,(H,27,30)/b15-8+

InChI-Schlüssel

DUIOGTNZNLXUMC-OVCLIPMQSA-N

Isomerische SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C/C(=O)NC4=CC=C(C=C4)F

Kanonische SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=CC(=O)NC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.